molecular formula C12H11NO4 B161745 (3S)-3-benzoyloxy-4-cyanobutanoic acid CAS No. 138145-61-6

(3S)-3-benzoyloxy-4-cyanobutanoic acid

Cat. No.: B161745
CAS No.: 138145-61-6
M. Wt: 233.22 g/mol
InChI Key: GKWZKZVNTLJRFP-JTQLQIEISA-N
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Description

(3S)-3-Benzoyloxy-4-cyanobutanoic acid (CAS: 138145-61-6) is a chiral organic compound with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . Its structure features:

  • A benzoyloxy group (-OCOC₆H₅) at the 3S position,
  • A cyano group (-CN) at the 4-position,
  • A carboxylic acid (-COOH) at the terminal position.

The compound’s InChI descriptor confirms its stereochemical configuration: InChI=1S/C12H11NO4/c13-7-6-10(8-11(14)15)17-12(16)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,14,15)/t10-/m0/s1 .

Properties

CAS No.

138145-61-6

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

(3S)-3-benzoyloxy-4-cyanobutanoic acid

InChI

InChI=1S/C12H11NO4/c13-7-6-10(8-11(14)15)17-12(16)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,14,15)/t10-/m0/s1

InChI Key

GKWZKZVNTLJRFP-JTQLQIEISA-N

SMILES

C1=CC=C(C=C1)C(=O)OC(CC#N)CC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H](CC#N)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(CC#N)CC(=O)O

Synonyms

3-benzoyloxy-4-cyanobutanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Analysis

The compound’s key functional groups are compared below with analogs from the literature:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Differences
(3S)-3-Benzoyloxy-4-cyanobutanoic acid C₁₂H₁₁NO₄ 233.22 Benzoyloxy, cyano, carboxylic acid Chiral center (3S), cyano at C4
Methyl 2-benzoylamino-3-oxobutanoate 1 C₁₂H₁₃NO₄ 235.24 Benzoylamino, ketone, ester Ester replaces carboxylic acid; ketone at C3
Substituted 4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinolines 2 Varies ~280–320 Oxazole, quinoline, methyl Heterocyclic core; lacks polar groups
Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates 3 C₁₈H₁₅N₂O₂ 297.33 Imidazole, ester, aryl Nitrogen-rich heterocycle; ester group

Physicochemical and Electronic Properties

Electronegativity and Chemical Shifts

suggests that substituent electronegativity correlates with NMR chemical shifts. For example:

  • The cyano group (χ ≈ 3.0) may deshield nearby protons, causing upfield/downfield shifts in ¹H or ¹³C NMR compared to less electronegative groups (e.g., methyl or benzoyloxy).
  • In contrast, benzoyloxy groups (χ ~2.5–2.8) may exert moderate electronic effects, as seen in sulfated hexasaccharides where sulfation shifts proton resonances .

Stereochemical Considerations

The 3S configuration could influence:

  • Enantioselective interactions in biological systems (e.g., enzyme binding),

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